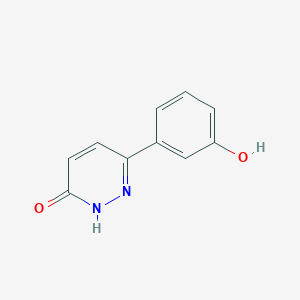

6-(3-hydroxyphenyl)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxyphenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)12-11-9/h1-6,13H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJJVTCGDNXMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601002 |

Source

|

| Record name | 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147849-75-0 |

Source

|

| Record name | 6-(3-Hydroxyphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(3-hydroxyphenyl)pyridazin-3(2H)-one

This guide provides a comprehensive overview of the synthetic routes to 6-(3-hydroxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyridazinone core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[1][2] This document will delve into the strategic considerations for its synthesis, offering a detailed, field-proven protocol, and explaining the rationale behind the experimental choices.

Introduction and Strategic Overview

The 6-arylpyridazin-3(2H)-one scaffold is a cornerstone in the design of various therapeutic agents, notably for their cardiovascular and anticancer properties.[1][3] The title compound, this compound, is a valuable intermediate and a target molecule for structure-activity relationship (SAR) studies due to the presence of a phenolic hydroxyl group, which can act as a key hydrogen bond donor or a site for further functionalization.

The synthesis of this class of compounds predominantly relies on a convergent strategy involving the construction of a γ-keto acid intermediate, followed by a heterocyclization reaction. The primary synthetic challenge lies in the selective functionalization of the aromatic ring and the management of protecting groups, particularly for the hydroxyl moiety. This guide will focus on a robust and widely applicable three-step synthetic sequence starting from 3-methoxyacetophenone. This approach leverages a methoxy group as a stable and readily cleavable protecting group for the desired phenol.

Synthetic Pathway and Mechanistic Insights

The chosen synthetic route is outlined below. It involves an initial Friedel-Crafts acylation, followed by cyclization with hydrazine, and a final demethylation step.

Diagram of the Synthetic Workflow

Caption: Overall synthetic route from 3-methoxyacetophenone to the final product.

Step 1: Synthesis of 4-(3-methoxyphenyl)-4-oxobutanoic acid (γ-keto acid)

The synthesis of the γ-keto acid intermediate is a crucial first step. A common and effective method is the Friedel-Crafts acylation of an appropriately substituted aromatic compound with succinic anhydride.[4][5] In this proposed synthesis, we adapt a one-pot reaction starting from 3-methoxyacetophenone, which reacts with glyoxylic acid and then hydrazine hydrate to form the pyridazinone precursor in a streamlined fashion.[6] However, for clarity and modularity, a more traditional two-step approach starting with the Friedel-Crafts acylation of anisole is also a viable and well-documented alternative.[7]

Step 2: Cyclization to 6-(3-methoxyphenyl)pyridazin-3(2H)-one

The pyridazinone ring is formed through the condensation of the γ-keto acid with hydrazine hydrate. This reaction is typically performed under reflux in a suitable solvent like ethanol or butanol.[8] The mechanism involves the initial formation of a hydrazone with the ketone, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid, leading to cyclization and dehydration to yield the stable pyridazinone ring.

Diagram of the Cyclization Mechanism

Caption: Simplified mechanism of pyridazinone ring formation.

Step 3: Demethylation to this compound

The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a common transformation in the synthesis of phenolic natural products and drug candidates. Several reagents are effective for the demethylation of aryl methyl ethers, with boron tribromide (BBr3) and hydrobromic acid (HBr) being the most frequently employed.[8][9] BBr3 is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of a bromide ion on the methyl group.[1][10] This method is often preferred for its high efficiency and relatively mild reaction conditions (can be performed at or below room temperature).[11]

Detailed Experimental Protocol

The following protocol is a composite procedure based on established methodologies for the synthesis of analogous compounds. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 4-(3-methoxyphenyl)-4-oxobutanoic acid

This intermediate can be synthesized via a Friedel-Crafts acylation of anisole with succinic anhydride. A more direct, albeit potentially lower-yielding, approach involves the reaction of 3-methoxyphenol with succinic anhydride in the presence of a Lewis acid. For the purpose of this guide, we will assume the use of commercially available or previously synthesized 4-(3-methoxyphenyl)-4-oxobutanoic acid to ensure a high-quality starting material for the subsequent steps.

Step 2: Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one

-

To a round-bottom flask equipped with a reflux condenser, add 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 eq.).

-

Add ethanol as the solvent (approximately 10-15 mL per gram of keto acid).

-

To this suspension, add hydrazine hydrate (80% solution in water, 1.5 eq.) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If the product remains in solution, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 3: Synthesis of this compound

Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. This procedure must be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve 6-(3-methoxyphenyl)pyridazin-3(2H)-one (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry, three-necked flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.0 M in DCM, 2.0-3.0 eq.) dropwise to the stirred solution. The formation of a precipitate may be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr3 and the boron complexes.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to be neutral or slightly acidic with a saturated solution of sodium bicarbonate.

-

The product can be extracted with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary

The following table provides an overview of the key parameters for the synthesis. The yields are indicative and can vary based on the reaction scale and purification methods.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 2 | 4-(3-methoxyphenyl)-4-oxobutanoic acid | Hydrazine Hydrate | Ethanol | Reflux | 70-90% |

| 3 | 6-(3-methoxyphenyl)pyridazin-3(2H)-one | Boron Tribromide (BBr3) | DCM | 0 °C to RT | 60-85% |

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving the formation of a γ-keto acid, cyclization with hydrazine, and a final demethylation step. The use of a methoxy group as a protecting group for the phenol is a robust strategy, with BBr3 providing an efficient means of deprotection. This guide provides a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs.

References

-

PrepChem. Synthesis of Example 2: 6-(4-Ethoxy-3-methoxyphenyl)-3[2H]pyridazinone. Available from: [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Available from: [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(23), 2099-2120. Available from: [Link]

-

El-Serwy, W. S., El-Sakka, S. S., & El-Shalakany, E. M. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(7), 846-861. Available from: [Link]

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. Available from: [Link]

-

PrepChem. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid. Available from: [Link]

-

El-Sakka, S. S. (2013). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 125(6), 1335-1344. Available from: [Link]

-

Siddiqui, A. A., & Mishra, R. (2011). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

-

Riesco-Llach, G., et al. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. Request PDF. Available from: [Link]

-

Silyanova, A. M., et al. (2019). Formation of 3,4-Diarylpyrrole- and Pyrrolocoumarin Core of Natural Marine Products via Barton–Zard Reaction and Selective O‐Demethylation. ChemistrySelect, 4(1), 1-5. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Beilstein Journals. Mechanochemical Friedel–Crafts acylations. (2019). Available from: [Link]

-

National Center for Biotechnology Information. Mechanochemical Friedel–Crafts acylations. (2019). Available from: [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Available from: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed. Available from: [Link]

-

Chegg. The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. (2020). Available from: [Link]

-

Reddit. BBr3 demethylation. (2020). Available from: [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available from: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available from: [Link]

-

YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. (2013). Available from: [Link]

-

Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. (2009). PubMed. Available from: [Link]

-

Igidov, S. N., et al. (2023). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta. Available from: [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC. Available from: [Link]

-

Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. Available from: [Link]

Sources

- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. chegg.com [chegg.com]

- 8. Demethylation - Wikipedia [en.wikipedia.org]

- 9. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 10. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

An In-depth Technical Guide to 6-(3-hydroxyphenyl)pyridazin-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This technical guide provides a comprehensive overview of a specific derivative, 6-(3-hydroxyphenyl)pyridazin-3(2H)-one, a molecule of significant interest for its potential therapeutic applications. This document delves into the chemical properties, a detailed synthetic protocol, and a thorough characterization of this compound. Furthermore, we explore its prospective biological activities, drawing insights from the well-established pharmacology of the pyridazinone class, and propose robust in vitro assays for its evaluation. This guide is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of cardiovascular disease, oncology, and inflammatory disorders.

Introduction: The Prominence of the Pyridazin-3(2H)-one Core

The pyridazin-3(2H)-one moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This structural motif is a "privileged scaffold" in drug discovery, meaning it is a recurring feature in a multitude of biologically active compounds. The inherent chemical features of the pyridazinone ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow for effective binding to a variety of biological targets.

Derivatives of pyridazin-3(2H)-one have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

-

Cardiovascular Effects: Many pyridazinone derivatives exhibit potent vasodilator and cardiotonic properties.[1]

-

Anticancer Activity: The scaffold is present in numerous compounds investigated for their antiproliferative effects against various cancer cell lines.[2]

-

Anti-inflammatory Properties: Several pyridazinone-based molecules have shown significant anti-inflammatory effects.

The focus of this guide, this compound, incorporates a key pharmacophoric element—the hydroxyl group on the phenyl ring—which can significantly influence its biological activity and pharmacokinetic profile. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 6-aryl-pyridazin-3(2H)-ones is well-documented in the scientific literature. A common and effective method involves the cyclocondensation of a β-aroylpropionic acid with hydrazine. For our target molecule, the key precursor is β-(3-hydroxybenzoyl)propionic acid.

Synthesis of the Precursor: β-(3-hydroxybenzoyl)propionic Acid

The synthesis of β-(3-hydroxybenzoyl)propionic acid can be achieved via a Friedel-Crafts acylation of a protected phenol (e.g., anisole) with succinic anhydride, followed by deprotection.

Experimental Protocol:

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or a mixture of tetrachloroethane and carbon disulfide) at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise.

-

Slowly add anisole (1.0 eq) to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield β-(4-methoxybenzoyl)propionic acid.

-

-

Demethylation (Deprotection):

-

The crude β-(4-methoxybenzoyl)propionic acid is dissolved in a solution of hydrobromic acid in acetic acid (or another suitable demethylating agent like boron tribromide).

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into ice water, and the precipitated product, β-(3-hydroxybenzoyl)propionic acid, is collected by filtration, washed with cold water, and dried.

-

Cyclocondensation to form this compound

Experimental Protocol:

-

A mixture of β-(3-hydroxybenzoyl)propionic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux for 4-8 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Chemical and Physical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on closely related analogs and computational models.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | Predicted to be in the range of 200-250 °C, based on similar pyridazinone derivatives. |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10, while the pyridazinone N-H proton is weakly acidic. |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 6.8-7.8 ppm) corresponding to the protons of the 3-hydroxyphenyl ring and the proton on the pyridazinone ring.

-

Pyridazinone Protons: A doublet for the proton at the 5-position and a doublet for the proton at the 4-position of the pyridazinone ring are anticipated, likely showing coupling to each other.

-

NH Proton: A broad singlet for the N-H proton of the pyridazinone ring, which is exchangeable with D₂O, is expected in the downfield region (δ 10-12 ppm).

-

OH Proton: A broad singlet for the phenolic O-H proton, also exchangeable with D₂O, is expected, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal for the carbonyl carbon (C=O) of the pyridazinone ring is expected in the downfield region (δ 160-170 ppm).

-

Aromatic Carbons: Signals for the carbons of the phenyl ring and the pyridazinone ring are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group will likely appear in the more downfield portion of this region.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic O-H stretching vibration.

-

N-H Stretch: An absorption band in the region of 3100-3300 cm⁻¹ due to the N-H stretching of the pyridazinone ring.

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the carbonyl group in the pyridazinone ring.

-

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 188.18).

-

Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of small molecules like CO, N₂, and cleavage of the pyridazinone ring would be expected.

Potential Biological Activities and Proposed In Vitro Assays

The this compound scaffold is a promising candidate for exhibiting a range of biological activities. Based on the extensive literature on similar compounds, the following therapeutic areas are of particular interest.

Vasodilator Activity

Many pyridazinone derivatives are known to act as vasodilators, making them potential agents for the treatment of hypertension and other cardiovascular diseases.[1][3] The mechanism of action can vary, including phosphodiesterase (PDE) inhibition or direct effects on vascular smooth muscle.

Proposed In Vitro Assay: Aortic Ring Relaxation Assay

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37 °C and bubbled with 95% O₂/5% CO₂.

-

Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Compound Administration: Increasing concentrations of this compound are added to the organ bath.

-

Measurement: The relaxation of the aortic rings is measured isometrically using a force transducer.

-

Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (half-maximal effective concentration) value is calculated to determine the potency of the compound.

Diagram of the Vasodilator Assay Workflow:

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-(3-hydroxyphenyl)pyridazin-3(2H)-one: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the vast array of heterocyclic compounds, pyridazinone derivatives have garnered significant attention due to their diverse pharmacological activities. This technical guide focuses on the spectroscopic characterization of a key analogue, 6-(3-hydroxyphenyl)pyridazin-3(2H)-one. Understanding the distinct spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for establishing a foundational dataset for future structure-activity relationship (SAR) studies.

This document provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by data from closely related structures, offering a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, presented below, dictates its characteristic spectroscopic behavior. The molecule comprises a pyridazinone core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms and a carbonyl group, substituted with a 3-hydroxyphenyl group at the 6-position. This combination of a heteroaromatic ring, a phenolic moiety, and a lactam function gives rise to a unique and interpretable set of spectroscopic data.

Figure 1. Chemical structure of this compound.

The following sections will delve into the specific details of each spectroscopic technique, providing both predicted data and the scientific rationale behind the spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom and the connectivity within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridazinone and phenyl rings, as well as for the hydroxyl and amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic systems.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (pyridazinone) |

| ~9.6 | s | 1H | O-H (phenolic) |

| ~7.8 | d | 1H | H-4 (pyridazinone) |

| ~7.4 | t | 1H | H-5' (phenyl) |

| ~7.3 | d | 1H | H-6' (phenyl) |

| ~7.2 | s | 1H | H-2' (phenyl) |

| ~7.0 | d | 1H | H-5 (pyridazinone) |

| ~6.9 | dd | 1H | H-4' (phenyl) |

Disclaimer: The chemical shifts and coupling constants presented are predicted based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Interpretation and Rationale:

-

N-H and O-H Protons: The lactam N-H proton of the pyridazinone ring is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift (~12.5 ppm) due to resonance and hydrogen bonding. The phenolic O-H proton will also appear as a singlet at a downfield region (~9.6 ppm).

-

Pyridazinone Ring Protons: The protons on the pyridazinone ring (H-4 and H-5) form an AX system. H-4, being adjacent to the electron-withdrawing carbonyl group, is expected to resonate at a lower field (~7.8 ppm) compared to H-5 (~7.0 ppm). The ortho-coupling between these protons should result in a doublet for each, with a coupling constant (J) of approximately 8-9 Hz.

-

Phenyl Ring Protons: The substitution pattern of the 3-hydroxyphenyl ring gives rise to a complex splitting pattern. The protons are expected to appear in the aromatic region (6.9-7.4 ppm). The exact multiplicities will depend on the coupling constants between the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (C-3) |

| ~157.5 | C-OH (C-3') |

| ~145.0 | C-6 |

| ~138.0 | C-1' |

| ~131.0 | C-5' |

| ~130.0 | C-4 |

| ~129.5 | C-5 |

| ~119.0 | C-6' |

| ~118.0 | C-2' |

| ~114.0 | C-4' |

Disclaimer: The chemical shifts presented are predicted based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Interpretation and Rationale:

-

Carbonyl Carbon: The most downfield signal is expected for the carbonyl carbon (C-3) of the pyridazinone ring, typically in the range of 160-170 ppm.

-

Aromatic and Heteroaromatic Carbons: The remaining carbon signals will appear in the aromatic region (110-160 ppm). The carbon attached to the hydroxyl group (C-3') will be deshielded due to the electronegativity of the oxygen atom. The carbons of the pyridazinone ring will also have distinct chemical shifts based on their proximity to the nitrogen and carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, N-H, C=O, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3200 | Strong, Broad | O-H (phenolic) | Stretching |

| 3300-3100 | Medium | N-H (lactam) | Stretching |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| ~1670 | Strong | C=O (lactam) | Stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C | Stretching |

Disclaimer: The predicted IR absorption bands are based on characteristic group frequencies. The exact positions and intensities may vary depending on the physical state of the sample and intermolecular interactions.

Interpretation and Rationale:

-

O-H and N-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydrogen-bonded phenolic O-H group. The N-H stretching of the lactam will likely appear as a medium intensity band in a similar region, potentially overlapping with the O-H band.

-

Carbonyl Stretching: A strong and sharp absorption band around 1670 cm⁻¹ is a clear indicator of the C=O stretching vibration of the pyridazinone ring's lactam.

-

Aromatic Vibrations: The presence of the aromatic rings will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (C₁₀H₈N₂O₂), the expected molecular weight is approximately 188.19 g/mol .

Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Possible Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 160 | [M - CO]⁺ |

| 131 | [M - C₃H₃O]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Disclaimer: The fragmentation pattern is a prediction based on the expected stability of various fragments. The relative intensities of the peaks can vary depending on the ionization method and instrumental conditions.

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 188 would confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for such compounds include the loss of carbon monoxide (CO) from the pyridazinone ring, leading to a fragment at m/z 160. Cleavage of the bond between the two rings can lead to fragments corresponding to the hydroxyphenyl cation ([C₆H₅O]⁺ at m/z 93) and further fragmentation to the phenyl cation ([C₆H₅]⁺ at m/z 77).

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Impact (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For ESI, the analysis can be performed in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this technical guide, though predictive, provides a comprehensive and scientifically grounded framework for the characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for researchers in medicinal chemistry and drug development. Accurate and thorough spectroscopic analysis is an indispensable step in the journey from a promising molecule to a potential therapeutic agent.

References

- While specific experimental data for the target compound was not found in the initial search, the principles and data for related compounds are drawn from a wide body of established chemical literature.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Retrieved from [Link]

An In-Depth Technical Guide to the Biological Activity Screening of 6-Aryl-Pyridazin-3(2H)-ones

Foreword: The Rising Prominence of the Pyridazinone Scaffold

To researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and a wide spectrum of biological activities is perpetual. Among the heterocyclic compounds that have garnered significant attention, the pyridazinone nucleus, particularly 6-aryl-pyridazin-3(2H)-ones, stands out.[1][2][3][4] This core structure is recognized as a "magic moiety" or "wonder nucleus" due to the diverse pharmacological activities its derivatives possess, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3][4][5]

The versatility of the pyridazinone ring allows for functionalization at various positions, making it a prime target for medicinal chemists aiming to fine-tune biological activity and develop potent therapeutic agents.[6] This guide provides a technical framework for designing and executing a robust biological activity screening cascade for novel 6-aryl-pyridazin-3(2H)-one derivatives. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that the screening process is logical, efficient, and yields trustworthy, reproducible data.

Designing a Validated Screening Cascade: A Strategic Approach

A successful screening campaign is not a random assortment of assays but a structured, multi-tiered process. The goal is to efficiently identify promising "hit" compounds from a library and progressively characterize their activity and mechanism of action. This hierarchical approach, often called a screening cascade, is essential for making go/no-go decisions in a drug discovery pipeline.

The design of this cascade is predicated on moving from broad, high-throughput primary assays to more complex, lower-throughput secondary and mechanistic assays. This strategy conserves resources by eliminating inactive or undesirable compounds early in the process.

Caption: A typical drug discovery screening cascade.

Core Area 1: Anticancer Activity Screening

The pyridazinone scaffold is a well-established pharmacophore in oncology research, with derivatives showing activity against numerous cancer cell lines and some progressing to clinical use.[7][8][9] Screening for anticancer potential is often the first line of investigation for a new series of these compounds.

Primary Screening: Cytotoxicity and Viability Assays

The initial goal is to identify compounds that reduce the viability or proliferation of cancer cells. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[10][11][12]

Principle of the MTT Assay: This assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Compound Treatment: Prepare serial dilutions of the test pyridazinone compounds. Remove the old media from the cells and add 100 µL of media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[13][14] During this time, purple formazan crystals will form in viable cells.[10]

-

Solubilization: Carefully remove the media and MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10][14] Mix thoroughly by gentle shaking.[12]

-

Absorbance Measurement: Read the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm.[12][13] A reference wavelength of 630 nm can be used to subtract background noise.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at a concentration of 10 µM) are considered "hits."

Secondary & Mechanistic Assays

Once cytotoxic hits are confirmed, the next logical step is to understand how they are killing the cancer cells. This involves assays that probe for specific cellular death pathways, such as apoptosis.

Apoptosis Induction: Many successful chemotherapeutic agents work by inducing programmed cell death, or apoptosis.[7] A key event in apoptosis is the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane. Flow cytometry using Annexin V-FITC/Propidium Iodide (PI) staining is the gold standard for quantifying this process.

Mechanism of Action (MoA) Exploration: Pyridazinone derivatives have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating anti-apoptotic genes like Bcl-2.[7][9] They can also cause cell cycle arrest.[7] Further investigation into the specific molecular targets, such as VEGFR-2 or c-Met tyrosine kinase, is crucial for lead optimization.[7][15]

Sources

- 1. scispace.com [scispace.com]

- 2. sarpublication.com [sarpublication.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. clyte.tech [clyte.tech]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 6-(3-hydroxyphenyl)pyridazin-3(2H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 6-(3-hydroxyphenyl)pyridazin-3(2H)-one, a pyridazinone derivative with significant therapeutic potential. Pyridazinone scaffolds are prevalent in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and cardiovascular effects.[1][2][3][4] This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in the principles of computational chemistry and drug design, elucidating the rationale behind methodological choices and providing a framework for robust, reproducible in silico research. We will delve into the core techniques of molecular docking, molecular dynamics simulations, and ADMET prediction, presenting not just the "how" but the critical "why" that underpins a successful computational drug discovery campaign.

Introduction: The Pyridazinone Scaffold and the Imperative of In Silico Modeling

The pyridazinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives synthesized and evaluated for a broad spectrum of pharmacological activities.[2][3][4] The specific compound of interest, this compound, possesses key structural features—a hydrogen bond-accepting pyridazinone ring and a hydrogen bond-donating hydroxyphenyl group—that suggest a high potential for specific and potent interactions with biological targets. The diverse activities of pyridazinone derivatives, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) and various protein kinases, underscore the importance of this chemical class in drug discovery.[4][5][6][7][8]

In the modern drug discovery paradigm, in silico modeling is not merely a supplementary tool but a foundational pillar. It allows for the rapid, cost-effective screening of virtual compound libraries, the elucidation of binding mechanisms at an atomic level, and the early prediction of pharmacokinetic and toxicological properties. This computational pre-assessment is crucial for prioritizing candidates for synthesis and experimental testing, thereby streamlining the entire drug development pipeline. This guide will provide the theoretical and practical framework for applying these powerful computational methods to this compound.

Strategic Selection of a Biological Target: A Case Study with VEGFR2

Given the documented activity of pyridazinone derivatives against various protein kinases, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as an exemplary target for our in silico workflow. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, and its inhibition is a validated strategy in cancer therapy. The selection of a specific, well-characterized target is paramount for a meaningful in silico study.

The In Silico Workflow: A Tripartite Approach

Our computational investigation of this compound will proceed through three interconnected stages:

-

Molecular Docking: To predict the preferred binding orientation and affinity of the ligand within the VEGFR2 active site.

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and to characterize its dynamic behavior over time.

-

ADMET Prediction: To evaluate the drug-likeness of the molecule by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

Part I: Molecular Docking - Unveiling the Binding Hypothesis

Molecular docking is a computational technique that predicts the non-covalent binding of a small molecule (ligand) to a macromolecule (receptor).[9][10] It is an indispensable tool for virtual screening and for generating initial hypotheses about the binding mode of a novel compound.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking this compound to VEGFR2 using the widely-used and open-source software, AutoDock Vina.

Step 1: Preparation of the Receptor (VEGFR2)

-

Obtain the Crystal Structure: Download the 3D crystal structure of VEGFR2 from the Protein Data Bank (PDB). For this example, we will use a PDB entry that contains a co-crystallized ligand, which helps in defining the binding site (e.g., PDB ID: 2OH4).

-

Prepare the Protein:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. This can be accomplished using AutoDock Tools (ADT) or other molecular modeling software.[9][11]

-

Step 2: Preparation of the Ligand (this compound)

-

Generate a 3D Structure: Create a 3D model of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Prepare for Docking:

-

Assign Gasteiger charges.

-

Define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

Step 3: Defining the Binding Site and Running the Docking Simulation

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of VEGFR2. The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

-

Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and other docking parameters.

-

Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.

Step 4: Analysis of Docking Results

-

Binding Affinity: AutoDock Vina will provide a binding affinity score (in kcal/mol) for the top-predicted binding poses. More negative values indicate a higher predicted binding affinity.

-

Visualization of Binding Pose: The predicted binding poses can be visualized using molecular graphics software like PyMOL or UCSF Chimera.[12] Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation: Predicted Binding Interactions

| Interaction Type | Interacting Residue(s) in VEGFR2 (Hypothetical) |

| Hydrogen Bond | Glu917, Cys919 |

| Pi-Pi Stacking | Phe1047 |

| Hydrophobic Interactions | Val848, Ala866, Leu889, Val899, Leu1035 |

This table presents a hypothetical outcome for illustrative purposes.

Visualization: Molecular Docking Workflow

Caption: Workflow for molecular docking of a small molecule to a protein receptor.

Part II: Molecular Dynamics Simulations - From a Static Pose to a Dynamic Interaction

While molecular docking provides a valuable static snapshot of a potential binding mode, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the nature of their interactions in a more realistic, solvated environment.[13][14]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

This protocol provides a step-by-step guide for performing an MD simulation of the this compound-VEGFR2 complex using GROMACS, a versatile and widely-used open-source MD engine.[15][16][17][18][19][20][21][22]

Step 1: System Preparation

-

Prepare the Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the VEGFR2 protein. This involves choosing a force field (e.g., CHARMM36m) and a water model (e.g., TIP3P).[23][24][25][26] The tool will also add hydrogens to the protein.

-

Prepare the Ligand Topology: Generating a topology for a small molecule like our pyridazinone derivative is a critical step. This typically involves:

-

Using a tool like the CGenFF server to generate CHARMM-compatible parameters for the ligand.

-

Converting these parameters into a GROMACS-compatible format (.itp and .prm files).

-

-

Combine Protein and Ligand: Merge the coordinate files of the prepared protein and the docked ligand into a single complex structure file.

-

Create the Simulation Box: Define a simulation box (e.g., a cubic box) around the protein-ligand complex, ensuring a sufficient distance between the complex and the box edges (typically at least 1.0 nm).

-

Solvation: Fill the simulation box with water molecules.

-

Adding Ions: Add ions to the system to neutralize the overall charge and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).

Step 2: Simulation

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using the steepest descent algorithm.

-

Equilibration: Before the production MD run, the system needs to be equilibrated to the desired temperature and pressure. This is usually done in two phases:

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure of the system is equilibrated to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints are gradually released.

-

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns). During this phase, the trajectory of the system (the positions, velocities, and energies of all atoms over time) is saved for later analysis.

Step 3: Analysis of MD Trajectory

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation. A stable RMSD suggests that the complex has reached an equilibrium state.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of flexibility and rigidity.

-

Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

-

Interaction Energy Calculation: Calculate the interaction energy between the ligand and the protein to quantify the strength of their binding.

Data Presentation: MD Simulation Stability Metrics

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD | 0.25 nm | 0.05 nm | The protein structure is stable throughout the simulation. |

| Ligand RMSD | 0.15 nm | 0.03 nm | The ligand remains stably bound in the active site. |

| Number of H-bonds | 2.5 | 0.8 | Consistent hydrogen bonding interactions are maintained. |

This table presents a hypothetical outcome for illustrative purposes.

Visualization: MD Simulation Workflow

Caption: Workflow for a protein-ligand molecular dynamics simulation.

Part III: ADMET Prediction - Assessing Drug-Likeness

A compound's efficacy is not solely determined by its binding affinity to a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[27][28] In silico ADMET prediction provides an early assessment of these properties, helping to identify potential liabilities before significant resources are invested.

Experimental Protocol: In Silico ADMET Prediction

A variety of online tools and standalone software are available for ADMET prediction. Here, we outline a general workflow using a web-based server like ADMET-AI or similar platforms.[29]

Step 1: Input Molecule

-

Provide the structure of this compound to the web server, typically in SMILES or SDF format.

Step 2: Prediction of Physicochemical Properties

-

The server will calculate key physicochemical properties such as:

-

Molecular Weight (MW)

-

LogP (a measure of lipophilicity)

-

Topological Polar Surface Area (TPSA)

-

Number of Hydrogen Bond Donors and Acceptors

-

Number of Rotatable Bonds

-

Step 3: Prediction of ADME Properties

-

The server will predict various ADME properties, which may include:

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Step 4: Prediction of Toxicity

-

The server will predict potential toxicity endpoints, such as:

-

hERG (human Ether-à-go-go-Related Gene) inhibition (a key indicator of cardiotoxicity).

-

Ames mutagenicity.

-

Hepatotoxicity.

-

Step 5: Analysis of Results

-

Compare the predicted properties to the established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

-

Identify any potential ADMET liabilities that may need to be addressed through chemical modification.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | 188.18 g/mol | < 500 g/mol | Pass |

| LogP | 1.5 | < 5 | Pass |

| TPSA | 65.5 Ų | < 140 Ų | Pass |

| H-Bond Donors | 2 | < 5 | Pass |

| H-Bond Acceptors | 3 | < 10 | Pass |

| BBB Penetration | Low | - | Favorable for peripherally acting drugs |

| hERG Inhibition | Non-inhibitor | - | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | - | Low risk of mutagenicity |

This table presents a hypothetical outcome for illustrative purposes.

Visualization: ADMET Prediction Workflow

Caption: Workflow for in silico ADMET prediction.

Conclusion: Synthesizing In Silico Insights for Drug Discovery

This technical guide has provided a comprehensive framework for the in silico modeling of this compound, using VEGFR2 as a representative target. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a detailed, multi-faceted understanding of a compound's therapeutic potential. The insights gained from this in silico cascade are invaluable for guiding medicinal chemistry efforts, prioritizing compounds for synthesis, and ultimately, accelerating the journey from a promising molecule to a life-saving therapeutic. The methodologies outlined herein are not merely a set of instructions but a strategic approach to computational drug discovery, emphasizing the importance of a logical, evidence-based workflow for achieving robust and reliable results.

References

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. Available at: [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

-

GROMACS Tutorials. Available at: [Link]

-

Zhou, Y. et al. Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters23 , 3844-3848 (2013). Available at: [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. Available at: [Link]

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Available at: [Link]

-

Al-Ostoot, F. H. et al. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules25 , 1918 (2020). Available at: [Link]

-

Rathish, I. G. et al. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry24 , 826-832 (2009). Available at: [Link]

-

Asif, M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Infectious Disease and Therapy. Available at: [Link]

-

Uysal, S. et al. A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies. Pharmacological Reports71 , 1253-1263 (2019). Available at: [Link]

-

Ewieda, S. Y. et al. New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

-

Horn, A. H. C., Sticht, H. & Freund, C. Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education91 , 1637-1642 (2014). Available at: [Link]

-

Ewieda, S. Y. et al. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. ResearchGate. Available at: [Link]

-

Osman, E. O. et al. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry15 , 2692-2708 (2024). Available at: [Link]

-

Asif, M. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

-

GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Bioinformatics Review. Available at: [Link]

-

Lopes, J. C. et al. Force fields for small molecules. Methods in Molecular Biology2022 , 23-43 (2019). Available at: [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. Available at: [Link]

-

How to edit protein for Gromacs Molecular Dynamics simulation? ResearchGate. Available at: [Link]

-

HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. Available at: [Link]

-

GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Bioinformatics Review. Available at: [Link]

-

ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. Available at: [Link]

-

Alghamdi, S. & Asif, M. Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease. Eurasian Chemical Communications. Available at: [Link]

-

The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. LinkedIn. Available at: [Link]

-

Lopes, J. C. et al. Force Fields for Small Molecules. Methods in Molecular Biology2022 , 23-43 (2019). Available at: [Link]

-

Desmond - Preparing a Protein for MD Simulations (Part 1) - YouTube. Available at: [Link]

-

View of Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]

-

Gani, M. & Al-Obaidi, R. Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education22 , 110-114 (2022). Available at: [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. Available at: [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]

-

Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. Available at: [Link]

-

Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. RSC Publishing. Available at: [Link]

-

Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

-

7.5: Molecular Docking Experiments - Chemistry LibreTexts. Available at: [Link]

-

Singh, U. P. et al. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation10 , 352-356 (2014). Available at: [Link]

-

ADMET-AI. Available at: [Link]

-

Predict ADMET Properties with Proprietary Data - Digital Chemistry. Available at: [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. Available at: [Link]

-

ADMET Prediction Software | Sygnature Discovery. Available at: [Link]

-

Force field (chemistry) - Wikipedia. Available at: [Link]

-

Salmaso, V. & Moro, S. Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology14 , e1006132 (2018). Available at: [Link]

-

Investigating natural compounds against oncogenic RET tyrosine kinase using pharmacoinformatic approaches for cancer therapeutics. RSC Publishing. Available at: [Link]

-

Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science12 , 1-10 (2022). Available at: [Link]

-

Molecular docking analysis of C-phycocyanin with VEGFR2. Bioinformation16 , 823-828 (2020). Available at: [Link]

-

Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones. ResearchGate. Available at: [Link]

-

New inhibitors of VEGFR-2 targeting the extracellular domain dimerization process. Bioinformation6 , 299-303 (2011). Available at: [Link]

-

Molecular docking results of the molecules for VEGFR-2 target. ResearchGate. Available at: [Link]

-

Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry12 , 1395568 (2024). Available at: [Link]

Sources

- 1. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. GROMACS Tutorials [mdtutorials.com]

- 18. bioinformaticsreview.com [bioinformaticsreview.com]

- 19. Protein-Ligand Complex [mdtutorials.com]

- 20. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. compchems.com [compchems.com]

- 23. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]

- 25. drugmarvel.wordpress.com [drugmarvel.wordpress.com]

- 26. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. fiveable.me [fiveable.me]

- 28. bitesizebio.com [bitesizebio.com]

- 29. ADMET-AI [admet.ai.greenstonebio.com]

An In-Depth Technical Guide on the Preliminary Cytotoxicity of 6-(3-hydroxyphenyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of a novel pyridazinone derivative, 6-(3-hydroxyphenyl)pyridazin-3(2H)-one. We will delve into the rationale behind the selection of appropriate cancer cell lines and detail validated, step-by-step protocols for foundational cytotoxicity assays, including the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays. This guide is designed to equip researchers with the necessary tools to generate robust and reproducible preliminary data, a critical first step in the evaluation of this compound as a potential therapeutic agent.

Introduction: The Therapeutic Potential of Pyridazinone Derivatives

Pyridazinone and its derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1][3] These six-membered heterocyclic compounds have been reported to possess anti-inflammatory, analgesic, antimicrobial, cardiovascular, and notably, anticancer properties.[2][4][5] The structural versatility of the pyridazinone core allows for modifications that can modulate its biological activity, making it an attractive scaffold for the development of novel therapeutic agents.[1]

Recent studies have highlighted the potent cytotoxic effects of various pyridazinone derivatives against a range of human cancer cell lines.[6][7] For instance, certain derivatives have demonstrated efficacy against leukemia, breast, and lung cancer cell lines.[6] The mechanisms of action are varied and can include the induction of apoptosis, generation of reactive oxygen species (ROS), and impairment of proteasome activity.[6][7] Given this precedent, the systematic evaluation of novel pyridazinone compounds, such as this compound, is a logical and promising avenue for anticancer drug discovery.

This guide will outline a structured approach to the initial cytotoxic evaluation of this compound, a critical phase in the drug development pipeline that informs the decision to proceed with more extensive preclinical studies.[8][9]

Rationale for Experimental Design: A Multi-Faceted Approach to Cytotoxicity

A thorough preliminary assessment of cytotoxicity necessitates a multi-assay approach to gain a comprehensive understanding of a compound's effect on cancer cells.[10] Relying on a single assay can be misleading, as different assays measure distinct cellular parameters. Therefore, we advocate for a tripartite strategy employing the MTT, LDH, and Caspase-3/7 assays.

-

MTT Assay: This colorimetric assay is a cornerstone for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] It quantifies the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13] This provides a robust measure of the overall impact of the compound on cell health.

-

Lactate Dehydrogenase (LDH) Assay: The LDH assay is a well-established method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis.[15][16] This assay complements the MTT assay by specifically measuring cell death associated with membrane disruption.

-

Caspase-3/7 Assay: To investigate the potential for apoptosis induction, a key mechanism for many anticancer drugs, the Caspase-3/7 assay is employed.[17][18] Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[19] This luminescent or fluorescent assay utilizes a specific substrate that is cleaved by active caspases-3 and -7, generating a quantifiable signal that is directly proportional to the level of apoptosis.[17][20]

By integrating the data from these three assays, a more complete picture of the cytotoxic profile of this compound can be constructed, distinguishing between cytostatic and cytotoxic effects and providing initial insights into the mechanism of cell death.

Selection of Cancer Cell Lines

The choice of cancer cell lines is a critical determinant of the relevance and translatability of in vitro findings.[10][21] For a preliminary screen of this compound, a panel of well-characterized and commonly used cancer cell lines representing different tumor types is recommended. This approach allows for an initial assessment of the compound's spectrum of activity.[22]

Table 1: Recommended Panel of Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive.[10] |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER-, PR-, HER2-), highly invasive.[10] |

| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells.[10] |

| HeLa | Cervical Cancer | One of the oldest and most commonly used human cell lines.[10] |

| K-562 | Chronic Myeloid Leukemia | A well-characterized leukemia cell line.[10] |

In addition to cancer cell lines, it is highly advisable to include a non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells, to assess the compound's selectivity.[9][23] A favorable selectivity index, indicating higher toxicity towards cancer cells over normal cells, is a desirable characteristic for a potential anticancer agent.[9]

Experimental Protocols

The following protocols are provided as a detailed guide for conducting the preliminary cytotoxicity assessment of this compound. Adherence to these standardized procedures is crucial for generating reliable and reproducible data.

General Cell Culture and Compound Preparation

All cell lines should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells should be in the logarithmic growth phase.

The test compound, this compound, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is imperative to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in all experiments to account for any solvent-induced effects.

MTT Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity.[24]

Workflow Diagram:

Caption: LDH Assay Workflow

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). [25]2. Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-